molecular formula C18H15Br2NO5S B12202227 5,7-Dibromoquinolin-8-yl 2,5-dimethoxy-4-methylbenzene-1-sulfonate

5,7-Dibromoquinolin-8-yl 2,5-dimethoxy-4-methylbenzene-1-sulfonate

Cat. No.: B12202227
M. Wt: 517.2 g/mol
InChI Key: JQTDHBQKVNJDKN-UHFFFAOYSA-N
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Description

5,7-Dibromoquinolin-8-yl 2,5-dimethoxy-4-methylbenzene-1-sulfonate is a complex organic compound that combines a quinoline derivative with a sulfonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dibromoquinolin-8-yl 2,5-dimethoxy-4-methylbenzene-1-sulfonate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, ensuring the reaction conditions are optimized for large-scale production. This includes controlling temperature, pressure, and the use of appropriate solvents and catalysts to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,7-Dibromoquinolin-8-yl 2,5-dimethoxy-4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives, while oxidation and reduction can lead to changes in the functional groups present on the molecule .

Scientific Research Applications

Mechanism of Action

The mechanism by which 5,7-Dibromoquinolin-8-yl 2,5-dimethoxy-4-methylbenzene-1-sulfonate exerts its effects involves interactions with various molecular targets. The quinoline moiety can intercalate with DNA, affecting replication and transcription processes. The sulfonate ester can interact with proteins and enzymes, potentially inhibiting their activity .

Properties

Molecular Formula

C18H15Br2NO5S

Molecular Weight

517.2 g/mol

IUPAC Name

(5,7-dibromoquinolin-8-yl) 2,5-dimethoxy-4-methylbenzenesulfonate

InChI

InChI=1S/C18H15Br2NO5S/c1-10-7-15(25-3)16(9-14(10)24-2)27(22,23)26-18-13(20)8-12(19)11-5-4-6-21-17(11)18/h4-9H,1-3H3

InChI Key

JQTDHBQKVNJDKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br)OC

Origin of Product

United States

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